(6-Chloro-1H-indol-2-yl)methanol
Overview
Description
(6-Chloro-1H-indol-2-yl)methanol is a chemical compound belonging to the indole family, characterized by the presence of a chloro substituent at the 6th position and a hydroxymethyl group at the 2nd position of the indole ring. Indole derivatives are significant due to their presence in various natural products and their biological activities .
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The interaction often involves the formation of covalent bonds with the target, which can alter the target’s function and lead to the observed biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of pathways, depending on their specific targets . For instance, some indole derivatives have been shown to inhibit enzymes involved in the synthesis of certain hormones, thereby affecting the associated biochemical pathways .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets
Biochemical Analysis
Biochemical Properties
(6-Chloro-1H-indol-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been found to inhibit cholinesterase activity, which is crucial for neurotransmission . Additionally, this compound may interact with viral proteins, exhibiting antiviral properties . The nature of these interactions often involves binding to active sites or allosteric sites on the target biomolecules, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in inflammation and immune response . Moreover, this compound may alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the production and utilization of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can remain stable under specific conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, such as altered cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or antiviral activity . At high doses, this compound may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in the metabolism of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound may be actively transported across cell membranes by transporters, such as ATP-binding cassette (ABC) transporters . Additionally, binding proteins may facilitate the localization and accumulation of this compound in specific cellular compartments or tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-1H-indol-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloroindole.
Formylation: The 6-chloroindole undergoes formylation to introduce a formyl group at the 2nd position.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: (6-Chloro-1H-indol-2-yl)methanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, such as the corresponding alcohol or amine.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: (6-Chloro-1H-indol-2-yl)formaldehyde or (6-Chloro-1H-indol-2-yl)carboxylic acid.
Reduction: this compound derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
(6-Chloro-1H-indol-2-yl)methanol has several applications in scientific research:
Comparison with Similar Compounds
(6-Chloro-1H-indole-2-carboxylic acid): Similar structure but with a carboxyl group instead of a hydroxymethyl group.
(6-Chloro-1H-indole-2-carbaldehyde): Similar structure but with a formyl group instead of a hydroxymethyl group.
Uniqueness:
(6-Chloro-1H-indol-2-yl)methanol: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(6-chloro-1H-indol-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-4,11-12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPJEFKYIRFYMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583023 | |
Record name | (6-Chloro-1H-indol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53590-58-2 | |
Record name | (6-Chloro-1H-indol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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